N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a synthetic compound featuring a 1,3-oxazole core substituted with a 3-chlorophenyl group and linked via a sulfanyl-acetamide bridge to a 5-chloro-2-methoxyphenyl moiety. This structure positions it within a broader class of heterocyclic acetamides, which are explored for diverse biological activities, including antimicrobial, enzyme inhibitory, and thrombolytic properties . The compound’s design leverages the electronic and steric effects of chlorine and methoxy substituents to modulate bioactivity and pharmacokinetics.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-15-6-5-13(20)8-14(15)22-17(23)10-26-18-21-9-16(25-18)11-3-2-4-12(19)7-11/h2-9H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMQIDUCFFLUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s 1,3-oxazole core distinguishes it from analogs with 1,3,4-oxadiazole or benzofuran scaffolds. For example:
- Oxadiazole analogs (e.g., 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide) exhibit enhanced planarity and hydrogen-bonding capacity due to the additional nitrogen atom, improving interactions with enzymes like acetylcholinesterase (AChE) .
- Benzofuran-oxadiazole hybrids (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide) replace chlorophenyl with benzofuran, altering π-π stacking interactions and antimicrobial potency .
Substituent Effects
- Chlorophenyl Position : The target compound’s 3-chlorophenyl group on the oxazole contrasts with 4-chlorophenyl in oxadiazole derivatives (e.g., 6f and 6o from ). The 3-chloro substitution may enhance steric hindrance, affecting binding to bacterial targets .
- N-Aryl Group : The 5-chloro-2-methoxyphenyl acetamide moiety is shared with compounds in , where the methoxy group improves solubility and modulates electron density for AChE inhibition .
Molecular Properties
*Calculated based on structural formula.
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